
(S)-6-Ethylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Ethylpiperidin-2-one is a chiral compound belonging to the class of piperidinones It is characterized by the presence of an ethyl group at the sixth position and a ketone functional group at the second position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Ethylpiperidin-2-one can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 6-ethyl-2-piperidone using chiral catalysts. This method ensures the selective formation of the (S)-enantiomer. The reaction typically requires hydrogen gas, a chiral catalyst such as a rhodium or ruthenium complex, and a suitable solvent like ethanol or methanol. The reaction is carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures between 1 to 5 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of advanced purification techniques like chromatography and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(S)-6-Ethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or amines.
Substitution: The ethyl group or the hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides. These reactions can be catalyzed by acids or bases and are typically conducted at elevated temperatures.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, carboxylic acids, and substituted piperidinones. These derivatives can have different physical and chemical properties, making them useful in diverse applications.
科学的研究の応用
(S)-6-Ethylpiperidin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of agrochemicals, such as pesticides and herbicides, and in the development of specialty chemicals.
作用機序
The mechanism of action of (S)-6-Ethylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
6-Propylpiperidin-2-one: Similar structure but with a propyl group instead of an ethyl group.
2-Piperidone: Lacks the ethyl group at the sixth position.
Uniqueness
(S)-6-Ethylpiperidin-2-one is unique due to its specific chiral configuration and the presence of the ethyl group at the sixth position. This structural feature imparts distinct physical and chemical properties, such as higher lipophilicity and different reactivity compared to its analogs. These unique properties make it valuable in various applications, particularly in the synthesis of chiral compounds and in pharmaceutical research.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(6S)-6-ethylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 |
InChIキー |
PAHMYIHLZQRVHU-LURJTMIESA-N |
異性体SMILES |
CC[C@H]1CCCC(=O)N1 |
正規SMILES |
CCC1CCCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


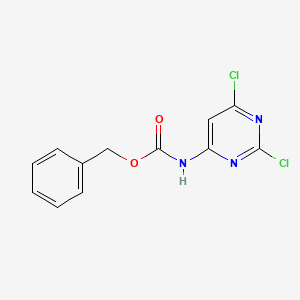


![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
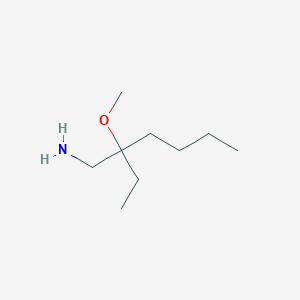


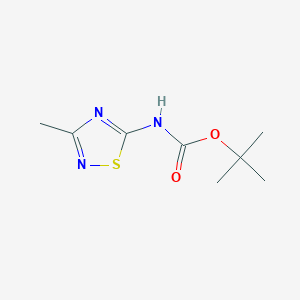
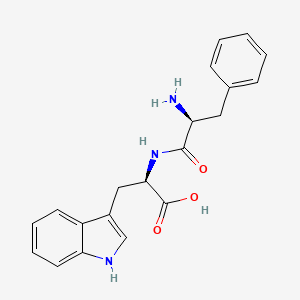

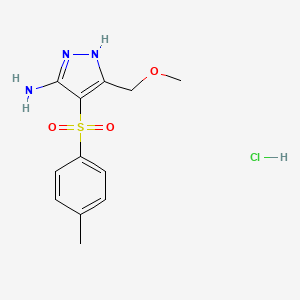
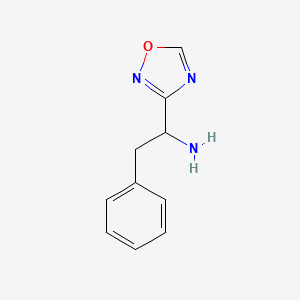
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)
